3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate
Overview
Description
. These compounds are characterized by a toluene that is p-substituted with a sulfonamide group.
Preparation Methods
The synthesis of 3-{[(4-methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route generally includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate.
Coupling with pyridine derivative: The sulfonamide intermediate is then coupled with a pyridine derivative under appropriate conditions to form the final product.
Chemical Reactions Analysis
3-{[(4-methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[(4-methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of lanosterol 14-alpha demethylase, an enzyme involved in the biosynthesis of membrane sterols in Mycobacterium tuberculosis. This makes it a candidate for the development of new treatments for tuberculosis.
Biological Research: The compound has been used in studies investigating the inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-{[(4-methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate involves the inhibition of lanosterol 14-alpha demethylase, an enzyme crucial for the biosynthesis of membrane sterols in Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the production of essential sterols, leading to the death of the bacterial cells. The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
3-{[(4-methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate can be compared with other similar compounds, such as:
P-toluenesulfonamides: These compounds share the sulfonamide group and have similar chemical properties.
Cytochrome P450 inhibitors: Compounds that inhibit cytochrome P450 enzymes, like ketoconazole and fluconazole, have similar mechanisms of action but different chemical structures.
The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit lanosterol 14-alpha demethylase and potentially serve as a treatment for tuberculosis .
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]propyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C16H19N3O4S/c1-13-3-5-15(6-4-13)24(21,22)18-9-2-12-23-16(20)19-14-7-10-17-11-8-14/h3-8,10-11,18H,2,9,12H2,1H3,(H,17,19,20) |
InChI Key |
ITYCDQJBLCTIID-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCOC(=O)NC2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCOC(=O)NC2=CC=NC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LP8; LP-8; LP 8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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